molecular formula C7H7ClFN3S B13002477 N-(4-Chloro-3-fluorophenyl)hydrazinecarbothioamide

N-(4-Chloro-3-fluorophenyl)hydrazinecarbothioamide

Cat. No.: B13002477
M. Wt: 219.67 g/mol
InChI Key: SYXUDOBRVUKUOV-UHFFFAOYSA-N
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Description

N-(4-Chloro-3-fluorophenyl)hydrazinecarbothioamide is a chemical compound with the molecular formula C7H7ClFN3S and a molecular weight of 219.67 g/mol . This compound is part of the hydrazinecarbothioamide family and is characterized by the presence of a chloro and fluoro substituent on the phenyl ring. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-3-fluorophenyl)hydrazinecarbothioamide typically involves the reaction of 4-chloro-3-fluoroaniline with thiosemicarbazide under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-3-fluorophenyl)hydrazinecarbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

N-(4-Chloro-3-fluorophenyl)hydrazinecarbothioamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(4-Chloro-3-fluorophenyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound’s hydrazinecarbothioamide moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt essential biological processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Chloro-3-fluorophenyl)hydrazinecarbothioamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of both chloro and fluoro groups can enhance its stability and potentially improve its efficacy in various applications .

Properties

Molecular Formula

C7H7ClFN3S

Molecular Weight

219.67 g/mol

IUPAC Name

1-amino-3-(4-chloro-3-fluorophenyl)thiourea

InChI

InChI=1S/C7H7ClFN3S/c8-5-2-1-4(3-6(5)9)11-7(13)12-10/h1-3H,10H2,(H2,11,12,13)

InChI Key

SYXUDOBRVUKUOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=S)NN)F)Cl

Origin of Product

United States

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